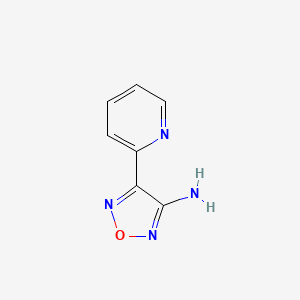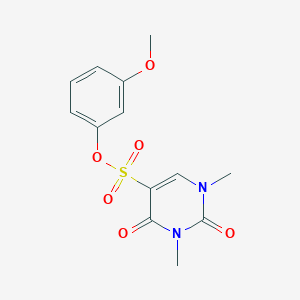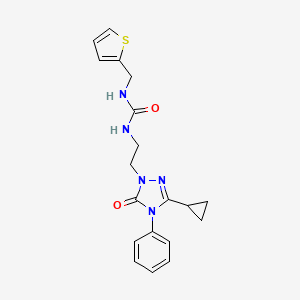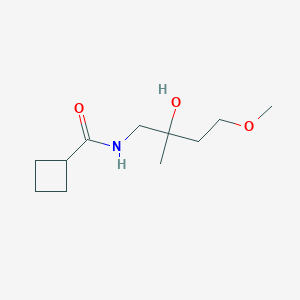
(R)-2-(4-Isobutylphenyl)propane-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(4-Isobutylphenyl)propane-1-amine, also known as IBP or Isobutylamphetamine, is a psychoactive drug belonging to the amphetamine class. It is a chiral compound, meaning it has two enantiomers, with (R)-IBP being the active form. IBP has been found to exhibit stimulant and empathogenic effects, similar to other amphetamines. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of IBP in scientific research.
Wirkmechanismus
The mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine is similar to other amphetamines, involving the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. (R)-2-(4-Isobutylphenyl)propane-1-amine acts as a substrate for the monoamine transporters, causing an increase in the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed effects of (R)-2-(4-Isobutylphenyl)propane-1-amine.
Biochemical and Physiological Effects:
(R)-2-(4-Isobutylphenyl)propane-1-amine has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased energy, euphoria, and a sense of well-being. These effects are thought to be due to the release of dopamine and other neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-2-(4-Isobutylphenyl)propane-1-amine in lab experiments is its ability to selectively increase dopamine release, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the use of (R)-2-(4-Isobutylphenyl)propane-1-amine in research is limited by its potential for abuse and neurotoxicity.
Zukünftige Richtungen
There are several potential future directions for research on (R)-2-(4-Isobutylphenyl)propane-1-amine. One area of interest is the development of new drugs based on the structure of (R)-2-(4-Isobutylphenyl)propane-1-amine that exhibit similar effects but with reduced potential for abuse and neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine and its effects on the dopamine system. Finally, there is a need for more studies on the potential therapeutic applications of (R)-2-(4-Isobutylphenyl)propane-1-amine in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (R)-2-(4-Isobutylphenyl)propane-1-amine involves the reaction of 4-isobutylphenylacetone with ammonia in the presence of a reducing agent such as lithium aluminum hydride. This method results in a racemic mixture of both (R)- and (S)-(R)-2-(4-Isobutylphenyl)propane-1-amine. However, the separation of the two enantiomers can be achieved through chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(R)-2-(4-Isobutylphenyl)propane-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a research tool for studying the dopamine system. (R)-2-(4-Isobutylphenyl)propane-1-amine has been found to increase dopamine release in the brain, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBOKURMFNCMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)

![methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2483734.png)





